Enantiomeric Purity: (R)-Isomer Offers Defined Chirality vs. Racemate and (S)-Enantiomer
The (R)-enantiomer is supplied at ≥98% chemical purity with the absolute configuration confirmed by the (R) descriptor . In contrast, the racemic mixture (CAS 1353984-55-0) is sold at a minimum purity of only 95% and is currently discontinued by major suppliers . For stereochemically demanding applications—such as the synthesis of enantiopure FAAH inhibitors disclosed in the piperidinylalkylcarbamate patent family—the use of an undefined racemate would produce a 1:1 mixture of diastereomers, requiring additional chiral separation steps, whereas the (R)-enantiomer provides a single, defined stereoisomer .
| Evidence Dimension | Enantiomeric and chemical purity |
|---|---|
| Target Compound Data | ≥98% (R)-enantiomer |
| Comparator Or Baseline | Racemate: 95% minimum, discontinued; (S)-enantiomer: purity not publicly specified, pricing unavailable |
| Quantified Difference | ≥3 absolute percentage points higher purity; defined single enantiomer vs. undefined racemate |
| Conditions | Vendor datasheets (Leyan, CymitQuimica, Fluorochem) |
Why This Matters
For procurement decisions, the higher purity and single-enantiomer identity eliminate the cost and time associated with additional chiral resolution, directly impact the enantiomeric excess of downstream products, and reduce batch-to-batch variability in research and process development.
- [1] Jeunesse, J., Abouabdellah, A., Hoornaert, C., & Almario Garcia, A. (2007). Piperidinylalkylcarbamate derivatives, methods for their preparation and the therapeutic use thereof as fatty acid amido hydrolase enzyme inhibitors. U.S. Patent Application Publication No. US 2007/0021403 A1. https://www.patents-review.com/a/20070021403-piperidinylalkylcarbamate-derivatives-methods-preparation.html View Source
